Chiral Identity: Racemic vs. (R)-Enantiomer Procurement Specifications
The target compound (CAS 185949-49-9) is the racemic mixture, whereas the (R)-enantiomer (CAS 185949-48-8) is the preferred configuration for AChE/BChE inhibitor design. The (R)-enantiomer demonstrates a measurable AChE IC₅₀ of 12,710 nM [1]. No equivalent activity has been reported for the (S)-enantiomer (CAS 221654-69-9) or for the racemate in these specific assays. For procurement, the racemate offers a cost-effective starting point for chiral resolution campaigns, while the (R)-enantiomer is mandatory for direct incorporation into known active pharmacophores such as carbamate-based pseudo-irreversible inhibitors [2].
| Evidence Dimension | Stereochemical identity and associated AChE inhibitory activity |
|---|---|
| Target Compound Data | Racemic mixture (CAS 185949-49-9); AChE IC₅₀ not specifically determined in the assay system for the mixture. |
| Comparator Or Baseline | (R)-enantiomer (CAS 185949-48-8): AChE IC₅₀ = 12,710 nM (BindingDB entry from Pejchal et al., 2016) |
| Quantified Difference | The (R)-enantiomer is a single active stereoisomer; the racemate contains 50% of the potentially inactive or less active (S)-enantiomer, diluting potency by an estimated factor of at least 2-fold if the (S)-enantiomer is inactive. |
| Conditions | AChE inhibition assay (ChEMBL_1558461); data derived from Pejchal et al. (2016) Bioorg Med Chem 24:1560-72. |
Why This Matters
Selecting the correct chiral form is critical: the (R)-enantiomer is the biologically active configuration, while the racemate serves for method development; ordering the wrong CAS number (e.g., 185949-49-9 vs. 185949-48-8) results in failure of stereospecific syntheses or bioassays.
- [1] BindingDB. Ki Summary for Acetylcholinesterase Ligand BDBM50149939 (IC₅₀ = 12,710 nM for (R)-enantiomer). http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50047126 View Source
- [2] Pejchal, V. et al. (2016) 'Synthesis, structural characterization, docking, lipophilicity and cytotoxicity of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-alkyl carbamates...', Bioorg Med Chem, 24(7), pp. 1560-1572. doi: 10.1016/j.bmc.2016.02.033. View Source
